BENGHE Foundational & Exploratory

Check Availability & Pricing

structural and chemical properties of N6-Methyl-
L-lysine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: N6-Methyl-L-lysine

Cat. No.: B074167

An In-depth Technical Guide to N6-Methyl-L-lysine: Structure, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-Methyl-L-lysine is a critical post-translational modification (PTM) where a methyl group is
added to the e-amino group of a lysine residue. This modification, a cornerstone of epigenetic
regulation and cellular signaling, is dynamically controlled by lysine methyltransferases (KMTSs)
and lysine demethylases (KDMs).[1] Unlike modifications that alter the charge of the amino
acid, methylation maintains the positive charge at physiological pH but changes the residue's
size, hydrophobicity, and hydrogen bonding capacity. These subtle alterations facilitate a
complex signaling language, often referred to as the "histone code" when occurring on histone
proteins, which dictates gene expression, DNA repair, and other fundamental cellular
processes.[2][3] This guide provides a comprehensive overview of the structural and chemical
properties of N6-Methyl-L-lysine, its biological significance, and detailed protocols for its
synthesis and detection.

Structural and Chemical Properties

N6-Methyl-L-lysine, systematically named (2S)-2-amino-6-(methylamino)hexanoic acid, is an
L-lysine derivative where one hydrogen on the N6 (or N¢) nitrogen is replaced by a methyl
group.[4][5] This modification is the first step in a series that can lead to di- and trimethylation of
the same lysine residue.
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Chemical Identifiers

The structural identity of N6-Methyl-L-lysine is defined by several standard chemical

notations.
Identifier Value Source
(2S)-2-amino-6-
IUPAC Name ) ) _ [4][6]1[7]
(methylamino)hexanoic acid
Molecular Formula C7H16N202 [6]1[8]
Molecular Weight 160.21 g/mol [6][9]

Monoisotopic Mass

160.121177766 Da

[7]

CAS Number

1188-07-4

[1]6lel

Canonical SMILES

CNCCCCC(C(=0)O)N

[6]

Isomeric SMILES

CNCCCC--INVALID-LINK--N

[6]

INChI=1S/C7H16N202/c1-9-5-

InChl 3-2-4-6(8)7(10)11/h6,9H,2- [41[6]
5,8H2,1H3,(H,10,11)/t6-/m0/s1
PQNASZJZHFPQLE-

InChlKey [6][8]

LURJTMIESA-N

Physicochemical Properties

N6-Methyl-L-lysine is typically a white crystalline powder, soluble in water and other polar

solvents.[10] The addition of a methyl group slightly alters its physicochemical properties

compared to unmodified L-lysine.
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Property Value Notes

Appearance White crystalline powder [10]

Lower than unmodified lysine

Water Solubility 51.5 g/L (at 25°C) (129 g/L) due to reduced
polarity.[10][11]
Indicates high hydrophilicity.
logP -2.9 gn hyrop Y
[10]
pKa (a-carboxyl) ~2.18 Similar to unmodified lysine.[9]
pKa (a-amino) ~8.95 Similar to unmodified lysine.[9]

Slightly elevated from lysine's
pKa (e-amino) ~10.58 ~10.53 due to the +I effect of
the methyl group.[9][10]

Calculated as the average of

Isoelectric Paoint (pl) ~9.77 pKa (a-amino) and pKa (s-
amino).[12]
Polar Surface Area 75.35 A2 [10]

Biological Significance and Signaling

Lysine methylation is a dynamic and reversible post-translational modification that plays a
pivotal role in regulating protein function.[2] This process is central to epigenetics, where the
methylation status of histone tails influences chromatin structure and gene accessibility.[3]

o Writers (Lysine Methyltransferases - KMTs): These enzymes catalyze the transfer of a methyl
group from the cofactor S-adenosyl-L-methionine (SAM) to a lysine residue.[3]

o Erasers (Lysine Demethylases - KDMs): These enzymes remove methyl groups. They are
primarily from two families: the flavin-dependent LSD family and the Jumonji C (JmjC)
domain-containing family.[2][13]

» Readers: Proteins containing specific domains (e.g., Chromo, Tudor, PHD) recognize and
bind to methylated lysines, translating the modification into a functional cellular outcome.
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While histone methylation is well-studied, methylation of non-histone proteins like p53 and NF-
KB is increasingly recognized as a vital mechanism for regulating diverse signaling pathways,
including transcription, cell cycle control, and cancer progression.

Lysine Methylation-Demethylation Cycle

The enzymatic cycle of lysine methylation and demethylation provides a dynamic regulatory
switch for cellular processes. KMTs add methyl groups using SAM, which is converted to S-
adenosyl-L-homocysteine (SAH). KDMs remove these marks, ensuring the reversibility of the
signal.

Lysine Demethylase
(KDM)

SAM

Lysine Methyltransferase
(KMT)

Lysine Residue

SAH

(Unmodified)
Enzymes & Cofactors
Methylation Demethylation
N6-Methyl-L-lysine
—P

(Modified)

Protein Substrate

Diagram 1: The Lysine Methylation and Demethylation Cycle.
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Diagram 1: The Lysine Methylation and Demethylation Cycle.

Experimental Protocols
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The study of N6-Methyl-L-lysine requires robust methods for both its synthesis (for use in
peptide chemistry and as a standard) and its detection in complex biological samples.

Chemical Synthesis: Fmoc-Ne-Methyl-L-lysine

The synthesis of Fmoc-protected N6-Methyl-L-lysine is essential for its incorporation into
peptides via solid-phase peptide synthesis (SPPS). A common strategy involves the synthesis
of a key intermediate, L-2-amino-6-bromohexanoic acid, followed by methylation.

Objective: To synthesize N(a)-Fmoc-N(g)-methyl-L-lysine for SPPS.

Principle: This protocol is based on the modification of a bromo-intermediate derived from
malonate and dibromobutane, followed by selective methylation and Fmoc protection.

Methodology:
e Synthesis of L-2-amino-6-bromohexanoic acid derivative:

o React a suitable malonate derivative with 1,4-dibromobutane to form the hexanoic acid
backbone. This is a multi-step process often involving base-catalyzed alkylation.

o Introduce the a-amino group using established methods (e.g., Gabriel synthesis or
asymmetric amination).

o The resulting L-2-amino-6-bromohexanoic acid derivative is the key intermediate. Protect
the a-amino group (e.g., as a Boc derivative) to ensure selective reaction at the g-position.

e &-Amino Group Methylation:

[¢]

Dissolve the protected bromo-intermediate in a suitable polar aprotic solvent (e.g., DMF).

[¢]

Add an excess of methylamine (CHsNHz) solution.

[e]

Allow the reaction to proceed at room temperature with stirring for 12-24 hours. The
nucleophilic substitution of bromide by methylamine yields the N(g)-methyl derivative.

[e]

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b074167?utm_src=pdf-body
https://www.benchchem.com/product/b074167?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b074167?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Purify the product using column chromatography.

e a-Amino Group Deprotection and Fmoc Protection:

o Remove the a-amino protecting group (e.g., cleave Boc with trifluoroacetic acid (TFA) in
dichloromethane (DCM)).

o Neutralize the resulting amine salt with a non-nucleophilic base like diisopropylethylamine
(DIPEA).

o Dissolve the deprotected intermediate in a solvent mixture (e.g., dioxane/water).

o Add Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) and a mild base (e.qg.,
sodium bicarbonate).

o Stir the reaction at room temperature for 4-6 hours.
o Acidify the mixture and extract the product into an organic solvent (e.g., ethyl acetate).

o Wash, dry, and concentrate the organic phase. Purify the final product, N(a)-Fmoc-N(g)-
methyl-L-lysine, by crystallization or chromatography.

Detection and Quantification by Mass Spectrometry

Mass spectrometry-based proteomics is the definitive method for identifying and quantifying
lysine methylation sites in biological samples.

Objective: To identify and quantify N6-methyllysine-containing peptides from a complex protein
mixture.

Principle: Proteins are enzymatically digested into peptides. Because methylation blocks the
cleavage site for trypsin, an alternative protease (e.g., Glu-C, Asp-N) may be required for
comprehensive analysis. Methylated peptides are often enriched and then analyzed by liquid
chromatography-tandem mass spectrometry (LC-MS/MS).

Methodology:

e Protein Extraction and Digestion:
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[e]

Lyse cells or tissues in a buffer containing protease and phosphatase inhibitors.

o

Quantify protein concentration (e.g., BCA assay).

[¢]

Perform reduction (with DTT) and alkylation (with iodoacetamide) of cysteine residues.

[e]

Digest proteins into peptides using a suitable protease. Note: Trypsin will not cleave C-
terminal to a methylated lysine, a property that can be exploited in analysis.

Enrichment of Methylated Peptides (Optional but Recommended):

o Use immunoprecipitation with antibodies specific for mono-methyl-lysine to enrich for
target peptides from the complex digest.

o Alternatively, use chemical affinity methods or specific methyl-lysine "reader” protein
domains immobilized on beads.

LC-MS/MS Analysis:

o Load the peptide mixture onto a reverse-phase liquid chromatography column coupled to
an electrospray ionization (ESI) mass spectrometer.

o Elute peptides using a gradient of increasing organic solvent (e.g., acetonitrile).

o Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, where
precursor ions are selected for fragmentation by collision-induced dissociation (CID) or
higher-energy collisional dissociation (HCD).

Data Analysis:
o Search the resulting MS/MS spectra against a protein sequence database.

o Specify monomethylation of lysine (+14.01565 Da) as a variable modification in the search
parameters.

o Validate peptide-spectrum matches (PSMs) using a false discovery rate (FDR) of <1%.
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o Key diagnostic features for N6-methyl-lysine include a specific immonium ion at m/z 98.1
and neutral losses from the precursor ion.

Experimental Workflow Visualization

The proteomics workflow for identifying lysine methylation sites is a multi-step process that can
be visualized to clarify the logical relationships between each stage.
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Diagram 2: Experimental Workflow for Proteomic Analysis of Lysine Methylation.
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Diagram 2: Experimental Workflow for Proteomic Analysis of Lysine Methylation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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